molecular formula C5H7N3O B189757 6-Amino-2-methyl-4(1H)-pyrimidinone CAS No. 767-16-8

6-Amino-2-methyl-4(1H)-pyrimidinone

Cat. No.: B189757
CAS No.: 767-16-8
M. Wt: 125.13 g/mol
InChI Key: MVHONLHZERWNRF-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-4(1H)-pyrimidinone is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Analysis

6-Amino-2-methyl-4(1H)-pyrimidinone and its derivatives have been extensively studied for their crystal and molecular structures. Studies have employed X-ray diffraction and ab initio calculations to understand the structural properties of these compounds. For example, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was explored, revealing its amino-oxo tautomer form and strong intermolecular hydrogen bonds in its crystal form (Craciun, Huang, & Mager, 1998).

Hydrogen Bonding and Molecular Interactions

The hydrogen bonding patterns and molecular interactions of various derivatives of this compound have been a focus of research. Studies have detailed the hydrogen-bonded ribbon structures and hydrogen-bonded sheets in different hydrated forms of the compound, shedding light on the polarization of electronic structures and intramolecular hydrogen bonding (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Synthesis and Chemical Reactions

Research has also delved into the synthesis pathways of pyrimidinone derivatives and their reactions with other compounds. For example, the synthesis of pyrido[2,3‐d]pyrimidines from 6‐amino‐2,3‐dihydro‐2‐thioxo‐4(1H)‐pyrimidinone and chalcones was investigated, providing insights into the orientation of the addition process and the nature of the resulting products (Quiroga, Insuasty, Sánchez, Nogueras, & Meier, 1992).

Photophysical and Photochemical Properties

The photokinetics and photophysical properties of this compound derivatives have been a subject of study, particularly in relation to DNA photolesions and their transformations. Research has focused on the impact of solvents on these properties and the corresponding quantum yields, offering valuable insights into the secondary photochemistry of (6-4) lesions (Ryseck, Villnow, Hugenbruch, Schaper, & Gilch, 2013).

Molecular Recognition and Binding Properties

The binding properties and molecular recognition capabilities of cytosine-based ditopic receptors, including certain this compound derivatives, have been explored. These studies have investigated the complexation of guanosine monophosphate and other purine-derived substrates, contributing to our understanding of base pairing and molecular interactions (Furuta, Magda, & Sessler, 1991).

Properties

IUPAC Name

4-amino-2-methyl-1H-pyrimidin-6-one
Source PubChem
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InChI

InChI=1S/C5H7N3O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHONLHZERWNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061107
Record name 6-Amino-2-methyl-4(1H)-pyrimidinone
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Molecular Weight

125.13 g/mol
Source PubChem
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CAS No.

767-16-8
Record name 6-Amino-2-methyl-4(3H)-pyrimidinone
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Record name 2-Methyl-4-amino-6-hydroxypyrimidine
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Record name 767-16-8
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Record name 4(3H)-Pyrimidinone, 6-amino-2-methyl-
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Record name 6-Amino-2-methyl-4(1H)-pyrimidinone
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Record name 6-amino-2-methyl-1H-pyrimidin-4-one
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Record name 2-METHYL-4-AMINO-6-HYDROXYPYRIMIDINE
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Q & A

Q1: What is the significance of 6-amino-2-methylpyrimidin-4(3H)-one in organic synthesis?

A: 6-amino-2-methylpyrimidin-4(3H)-one serves as a versatile precursor for synthesizing various heterocyclic compounds, particularly purine derivatives [] and iminodipyrimidines []. Its structure allows for modifications at multiple reactive sites, enabling the creation of diverse chemical entities with potentially valuable biological activities.

Q2: Can you describe a specific example of using 6-amino-2-methylpyrimidin-4(3H)-one in a synthesis reaction?

A: In one study [], researchers utilized 6-amino-2-methylpyrimidin-4(3H)-one to synthesize a series of N6,N6-disubstituted 9H-purin-6-amines. The reaction involved reacting 5-acetamido-6-amino-2-methylpyrimidin-4(3H)-one (a derivative of 6-amino-2-methylpyrimidin-4(3H)-one) with different secondary amines in the presence of phosphorus pentoxide and triethylamine hydrochloride. This method provided access to various structurally diverse purine derivatives.

Q3: What is the role of phosphorus oxychloride in reactions involving 6-amino-2-methylpyrimidin-4(3H)-one?

A: Phosphorus oxychloride plays a crucial role in transforming 6-amino-2-methylpyrimidin-4(3H)-one into other valuable intermediates []. For instance, reacting it with phosphorus oxychloride at high temperatures (220-230°C) leads to the formation of 6,6'-dichloro-2,2'-dimethyl-4,4'-iminodipyrimidine. This compound can then be further modified by replacing the chlorine atoms with various nucleophiles, broadening the scope of possible derivatives. Interestingly, this reaction pathway occurs even when starting with alkoxy-substituted derivatives of 6-amino-2-methylpyrimidin-4(3H)-one, highlighting the reactivity driven by the core pyrimidine structure.

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